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Compound of Interest

Compound Name: 1-Decanol, 2-octyl-

Cat. No.: B1608721 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the structural characteristics of long-chain alcohols is crucial for their

application in various formulations. This guide provides a detailed comparison of the

spectroscopic data for 2-octyl-1-decanol against structurally similar Guerbet alcohols, 2-hexyl-

1-octanol and 2-decyl-1-tetradecanol. The included experimental data and protocols offer a

foundational resource for quality control and structural verification.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-octyl-1-decanol and

its comparators.

¹H NMR Data
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

2-Octyl-1-decanol 3.54 d -CH₂OH

1.46 m -CH-

1.20-1.38 m -CH₂- (chain)

0.88 t -CH₃

2-Hexyl-1-octanol 3.48 d (J=5.1 Hz) -CH₂OH

1.20 m -CH-, -CH₂- (chain)

0.81 t -CH₃

2-Decyl-1-

tetradecanol
~3.5 d -CH₂OH

~1.2-1.4 m -CH-, -CH₂- (chain)

~0.9 t -CH₃

¹³C NMR Data
Compound Chemical Shift (δ) ppm Assignment

2-Octyl-1-decanol
Data not available in searched

sources
-

2-Hexyl-1-octanol
65.85, 40.16, 31.89, 30.85,

29.94, 29.35, 22.34, 14.13

-CH₂OH, -CH-, various -CH₂-, -

CH₃

2-Decyl-1-tetradecanol
Data not available in searched

sources
-

IR Data
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Compound Absorption Bands (cm⁻¹) Assignment

2-Octyl-1-decanol
~3300 (broad), ~2920, ~2850,

~1460, ~1050

O-H stretch, C-H stretch

(asymmetric), C-H stretch

(symmetric), C-H bend, C-O

stretch

2-Hexyl-1-octanol
~3330 (broad), ~2925, ~2855,

~1465, ~1050

O-H stretch, C-H stretch

(asymmetric), C-H stretch

(symmetric), C-H bend, C-O

stretch

2-Decyl-1-tetradecanol
~3340 (broad), ~2920, ~2850,

~1465, ~1050

O-H stretch, C-H stretch

(asymmetric), C-H stretch

(symmetric), C-H bend, C-O

stretch

Mass Spectrometry Data
Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

2-Octyl-1-decanol 298.3
Data not available in searched

sources

2-Hexyl-1-octanol 214.2
Data not available in searched

sources

2-Decyl-1-tetradecanol 354.4
Data not available in searched

sources

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the

molecule, confirming its structure.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to obtain singlet peaks for each carbon.

A higher number of scans is typically required for ¹³C NMR (e.g., 1024 or more) due to the

low natural abundance of the ¹³C isotope.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation: As 2-octyl-1-decanol and its analogues are viscous liquids, the

Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid
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sample directly onto the ATR crystal.

Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation

pattern to support structural elucidation.

Methodology:

Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and

purification before it enters the mass spectrometer.

Instrument: A GC system coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final

temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular

weight (e.g., 400).

Ion Source Temperature: 230 °C.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a long-chain alcohol like 2-octyl-1-decanol.

Caption: Workflow for Spectroscopic Analysis of 2-Octyl-1-decanol.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Octyl-1-decanol: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608721#spectroscopic-data-nmr-ir-ms-for-2-octyl-1-
decanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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